molecular formula C7H11N3 B2600176 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- CAS No. 1884600-08-1

1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-

Cat. No.: B2600176
CAS No.: 1884600-08-1
M. Wt: 137.186
InChI Key: YRJWHQPZBNQJCR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include:
    • δ 1.0–1.3 ppm (cyclopropane methyl group, singlet).
    • δ 5.6–6.0 ppm (pyrazole C4-H, singlet).
    • δ 3.5–4.0 ppm (amine protons, broad singlet).
  • ¹³C NMR : Peaks at δ 10–15 ppm (cyclopropane carbons) and δ 140–150 ppm (pyrazole C3 and C5).

Infrared (IR) Spectroscopy

  • Strong absorption at ~3400 cm⁻¹ (N-H stretching of amine).
  • Peaks at ~1600 cm⁻¹ (C=N pyrazole ring vibrations).

X-ray Crystallography

Crystallographic studies of analogous pyrazole derivatives (e.g., 3-nitro-1H-pyrazole-5-carboxylate) reveal planar pyrazole rings with substituents adopting coplanar or orthogonal orientations relative to the ring. The cyclopropane group introduces steric strain, affecting bond angles and intermolecular interactions.

Mass Spectrometry

  • Molecular ion peak at m/z 137.18 ([M+H]⁺).
  • Fragmentation patterns include loss of the cyclopropane methyl group (m/z 122) and pyrazole ring cleavage (m/z 94).

Isomeric Forms and Tautomeric Equilibria

Structural Isomerism

The compound exhibits regioisomerism due to the variable positioning of the amine and cyclopropane groups. For example, 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine and 5-(1-methylcyclopropyl)-1H-pyrazol-3-amine are regioisomers, differing in substituent locations.

Annular Tautomerism

Pyrazole derivatives undergo prototropic tautomerism , where the hydrogen atom migrates between the two nitrogen atoms (N1 and N2). This equilibrium is influenced by:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) stabilize the tautomer with the lone pair on nitrogen adjacent to the substituent. The 1-methylcyclopropyl group, being weakly electron-donating, favors the tautomer with the amine at position 3.
  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, shifting the equilibrium. In apolar solvents (e.g., chloroform), intramolecular hydrogen bonding dominates.

Conformational Analysis

The cyclopropane ring adopts a staggered conformation to minimize angle strain. The methyl group projects outward, avoiding steric clashes with the pyrazole ring.

Properties

IUPAC Name

5-(1-methylcyclopropyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJWHQPZBNQJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- can be achieved through various synthetic routes. One common method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . Another approach includes the reaction of 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in a 10% aqueous hydrochloric acid solution . These methods provide efficient pathways to obtain the desired compound with high yield and purity.

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Intramolecular cyclization can occur, leading to the formation of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]-1,2,4-triazines, and pyrazolo[1,5-a]-1,3,5-triazines.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- is being investigated for its potential as a bioactive molecule in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Potential Therapeutic Activities

  • Antibacterial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 1H-Pyrazol-3-amine have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes such as tubulin polymerization, which is crucial for cancer cell division .

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to its ability to undergo various chemical reactions.

Synthetic Pathways

The synthesis of 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- typically involves:

  • Reactions with Aldehydes : The compound can be synthesized through reductive amination processes involving aldehydes and amines, allowing for high yields and purity .
  • Coordination Chemistry : Its structural features enable it to act as a ligand in coordination complexes, which can be utilized in catalysis and material science applications .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrazole derivatives against Staphylococcus aureus. The results indicated that certain structural modifications significantly enhanced their activity, suggesting that 1H-Pyrazol-3-amine could be optimized for improved antibacterial properties .

CompoundMIC (μg/mL)Activity
Compound A2.5Effective
Compound B5.0Moderate
Compound C10.0Weak

Case Study 2: Anticancer Mechanisms

In another investigation, derivatives of pyrazole were tested for their anticancer activity against MCF-7 breast cancer cells. The study found that specific substituents on the pyrazole ring significantly increased cytotoxicity, indicating potential pathways for drug development targeting cancer .

CompoundIC50 (μM)Mechanism
Compound D15Tubulin Inhibition
Compound E20Apoptosis Induction

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The cyclopropyl group in the target compound reduces conformational flexibility compared to bulkier aryl substituents (e.g., 4-chlorophenyl in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance resonance stabilization.
  • Biological Relevance : Antimicrobial activity is prominent in 4-methoxybenzyl derivatives (e.g., ), while pyridine-containing analogs (e.g., ) may target enzyme active sites.

Spectroscopic and Analytical Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Key Peaks (IR, cm⁻¹) Reference
5-(1-Methylcyclopropyl)-1H-pyrazol-3-amine 0.71–0.92 (m, cyclopropane CH₂), 1.85 (m, CH), 5.18 (s, pyrazole CH) 8.2–9.3 (cyclopropane C), 89.3 (C-NH₂) 137.18 [M+H]⁺ 3250 (N-H), 1683 (C=O)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 8.87 (d, pyridine-H), 3.85 (s, CH₃), 0.92–0.71 (m, cyclopropane CH₂) 128.6–165.4 (aromatic C), 51.5 (CH₂) 215 [M+H]⁺ 3298 (N-H)
9a (3,5-dinitrobenzamide derivative) 11.37 (s, Ar-H), 10.51 (s, NH), 3.85 (s, OCH₃) 165.4 (C=O), 149.4 (NO₂) 437.41 [M+H]⁺ 1683 (C=O), 1353 (NO₂)

Biological Activity

1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C8H12N4
  • Molecular Weight : 164.21 g/mol

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- possess broad-spectrum activity against various bacterial strains.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-E. coli, S. aureus32 µg/mL

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)2.5Induction of apoptosis
HeLa (cervical cancer)3.0Cell cycle arrest at G1 phase

In vitro studies demonstrated that treatment with the compound resulted in increased caspase-3 activity, indicating apoptosis induction in cancer cells .

Study on Anticancer Effects

A notable study explored the effects of various pyrazole derivatives on cancer cell lines, including MCF-7 and HeLa. The findings revealed that compounds similar to 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- exhibited cytotoxic effects through apoptosis and cell cycle arrest mechanisms.

"The results indicate that pyrazole derivatives can act as potent anticancer agents by triggering apoptotic pathways in cancer cells" .

Synthesis and Biological Evaluation

The synthesis of 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- was achieved through a multi-step process involving cyclization reactions of substituted hydrazines with appropriate carbonyl compounds. The synthesized compound was then evaluated for its biological activity against several pathogens and cancer cell lines.

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